molecular formula C11H15ClN2O2 B1469366 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride CAS No. 1284247-69-3

1-(4-Methoxyphenyl)piperazin-2-one hydrochloride

カタログ番号: B1469366
CAS番号: 1284247-69-3
分子量: 242.7 g/mol
InChIキー: DFFVDBRFZVSWQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O2 and its molecular weight is 242.7 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(4-methoxyphenyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-9(3-5-10)13-7-6-12-8-11(13)14;/h2-5,12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFVDBRFZVSWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284247-69-3
Record name 1-(4-methoxyphenyl)piperazin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Methoxyphenyl)piperazin-2-one Hydrochloride: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride , a specialized lactam scaffold used in medicinal chemistry.

Chemical Identity & Core Profile

This compound represents a desymmetrized piperazine derivative where one nitrogen is incorporated into a lactam (amide) functionality. This structural modification significantly alters the acid-base profile and hydrogen-bonding capability compared to the parent piperazine (pMPP), making it a critical scaffold for tuning pharmacokinetic properties in drug discovery.

Attribute Specification
CAS Number 1284247-69-3
IUPAC Name 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride
Synonyms 1-(p-Anisyl)-2-oxopiperazine HCl; 4-(2-Oxopiperazin-1-yl)anisole hydrochloride
Molecular Formula C₁₁H₁₄N₂O₂ · HCl
Molecular Weight 242.70 g/mol (Salt); 206.24 g/mol (Free Base)
SMILES COC1=CC=C(N2CCNCC2=O)C=C1.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL); Insoluble in non-polar solvents

Synthetic Methodology & Causality

The synthesis of 1-arylpiperazin-2-ones requires precise regiocontrol to ensure the aryl group is attached to the amide nitrogen (N1) rather than the amine nitrogen (N4). The protocol below utilizes a sequential alkylation-acylation cyclization strategy, chosen for its ability to differentiate between the nucleophilicities of aliphatic and aromatic amines.

Retrosynthetic Logic
  • Target: 1-(4-Methoxyphenyl)piperazin-2-one.[1][2]

  • Disconnection: C2–N1 (Amide bond) and C3–N4 (Amine bond).

  • Precursors: N-(4-Methoxyphenyl)ethane-1,2-diamine and Ethyl chloroacetate.

  • Mechanistic Insight: The primary aliphatic amine of the diamine is kinetically more nucleophilic toward the alkyl halide (Sɴ2) than the aniline nitrogen. The subsequent ring closure is thermodynamically driven by amide formation involving the less nucleophilic aniline nitrogen.

Step-by-Step Protocol
Phase 1: Selective N-Alkylation
  • Reagents: N-(4-Methoxyphenyl)ethane-1,2-diamine (1.0 eq), Ethyl chloroacetate (1.1 eq), Sodium bicarbonate (2.5 eq).

  • Solvent: Ethanol (anhydrous) or THF.

  • Procedure:

    • Dissolve the diamine in ethanol at 0°C.

    • Add NaHCO₃ to buffer the HCl generated.

    • Add ethyl chloroacetate dropwise over 30 minutes. Note: Slow addition prevents over-alkylation.

    • Stir at 0°C for 2 hours, then warm to room temperature (RT).

    • Checkpoint: LC-MS should show the mono-alkylated linear intermediate (M+H = 253.3).

Phase 2: Thermal Cyclization (Lactamization)
  • Conditions: Reflux (78°C for EtOH) or addition of catalytic Sodium Ethoxide (NaOEt).

  • Procedure:

    • Heat the reaction mixture to reflux for 6–12 hours.

    • Mechanism:[2][3][4] The internal secondary aniline nitrogen attacks the ester carbonyl. The formation of the 6-membered lactam ring drives the equilibrium.

    • Monitor disappearance of the ester peak in IR (~1735 cm⁻¹) and appearance of the amide peak (~1650 cm⁻¹).

Phase 3: Salt Formation & Purification
  • Isolation: Evaporate solvent.[5] Dissolve residue in EtOAc/Water. Extract organic layer, dry over Na₂SO₄.[6][7]

  • Salting: Dissolve the crude free base in minimal dry 1,4-dioxane or diethyl ether.

  • Precipitation: Add 4M HCl in dioxane dropwise at 0°C.

  • Filtration: Collect the white precipitate by vacuum filtration under N₂ atmosphere (hygroscopic).

Synthesis Start N-(4-Methoxyphenyl) ethane-1,2-diamine Inter Linear Intermediate (N-alkylated) Start->Inter SN2 (Kinetic Control) Reagent Ethyl chloroacetate (NaHCO3, EtOH) Reagent->Inter Cyclization Thermal Cyclization (Reflux, -EtOH) Inter->Cyclization Intramolecular Aminolysis Product 1-(4-Methoxyphenyl) piperazin-2-one HCl Cyclization->Product HCl/Dioxane

Figure 1: Regioselective synthesis pathway ensuring aryl placement at the N1 (lactam) position.

Analytical Characterization Standards

To validate the identity of CAS 1284247-69-3, the following spectral features must be confirmed.

Technique Key Diagnostic Feature Expected Value
¹H NMR (DMSO-d₆) Lactam CH₂ (C3)Singlet/Doublet ~3.4–3.6 ppm (distinct from piperazine multiplet)
Amine CH₂ (C5, C6)Multiplets ~3.0–3.5 ppm
Aryl ProtonsAA'BB' system (6.9–7.3 ppm)
Methoxy GroupSinglet ~3.73 ppm
¹³C NMR Carbonyl (C=O) ~165–170 ppm (Definitive proof of lactam)
Aryl C-N~135 ppm (Shifted vs aniline due to amide)
IR Spectroscopy Amide I Band1640–1660 cm⁻¹ (Strong)
Amine N-H3300–3400 cm⁻¹ (Broad, salt form)
Mass Spectrometry Molecular Ion[M+H]⁺ = 207.1 (Free base)

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for phenylpiperazines or morpholines.

Pharmacophore Differentiation

Unlike 1-(4-methoxyphenyl)piperazine (pMPP), which has two basic centers, the piperazin-2-one has only one basic center (N4).

  • N1 (Amide): Non-basic, planar, hydrogen bond acceptor (C=O).

  • N4 (Amine): Basic (pKa ~8.5), protonatable, hydrogen bond donor/acceptor.

This alteration reduces off-target binding (e.g., reducing affinity for certain GPCRs associated with hERG toxicity) while maintaining the vector orientation of the aryl group.

Therapeutic Areas
  • Factor Xa Inhibitors: The piperazinone ring mimics the neutral, polar core found in anticoagulants like Apixaban (which uses a piperidinone-fused system). It serves as a linker that orients the aryl group into the S1 or S4 pocket of the enzyme.

  • Antifungals: Used as a linker in triazole antifungals (analogous to Itraconazole), improving water solubility due to the polarity of the lactam.

  • CNS Agents: Modulates binding affinity at 5-HT receptors by altering the basicity and lipophilicity profile compared to the parent phenylpiperazine.

Pharmacophore Scaffold 1-(4-Methoxyphenyl) piperazin-2-one N1 N1-Lactam (Non-basic, H-bond Acceptor) Scaffold->N1 N4 N4-Amine (Basic, Solubilizing) Scaffold->N4 Aryl 4-Methoxy Aryl (Lipophilic/Stacking) Scaffold->Aryl Metabolic Stability\n(Resistant to N-oxidation) Metabolic Stability (Resistant to N-oxidation) N1->Metabolic Stability\n(Resistant to N-oxidation) Salt Formation\n(Bioavailability) Salt Formation (Bioavailability) N4->Salt Formation\n(Bioavailability) Receptor Binding\n(Hydrophobic Pocket) Receptor Binding (Hydrophobic Pocket) Aryl->Receptor Binding\n(Hydrophobic Pocket)

Figure 2: Pharmacophore analysis highlighting the functional roles of the piperazinone motif.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; exposure to moisture can lead to clumping and hydrolysis over extended periods.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Incompatibility: Strong oxidizing agents, strong bases (will liberate the free base).

References

  • Fluorochem. (n.d.). 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride - Product F871812. Retrieved from

  • Cayman Chemical. (n.d.). 1-(4-Methoxyphenyl)piperazine (hydrochloride) - Product Information. (For structural comparison). Retrieved from

  • M. Petkovic et al. (2023).[2] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. (Methodology grounding). Retrieved from

  • PrepChem. (n.d.). Synthesis of 1-(4-methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine. (Methodology grounding for N-alkylation). Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)piperazine - CAS 38212-30-5.[8] (Reference for parent scaffold). Retrieved from

Sources

1-(4-Methoxyphenyl)piperazin-2-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-Methoxyphenyl)piperazin-2-one , a specialized heterocyclic scaffold used in medicinal chemistry.[1]

Part 1: Executive Summary & Structural Identity

1-(4-Methoxyphenyl)piperazin-2-one is a lactam-based pharmacophore.[1] Unlike its fully saturated counterpart (1-(4-methoxyphenyl)piperazine, a known serotonin receptor ligand), the introduction of the carbonyl group at the C2 position creates a piperazin-2-one (ketopiperazine) core.[1] This modification significantly alters the electronic properties, reducing the basicity of the N1 nitrogen and introducing a hydrogen bond acceptor, making it a critical scaffold for peptidomimetics and Factor Xa inhibitors.[1]

Chemical Identity
PropertyDetail
IUPAC Name 1-(4-Methoxyphenyl)piperazin-2-one
Common Synonyms 1-(p-Anisyl)-2-oxopiperazine; 4-(2-Oxopiperazin-1-yl)anisole
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Core Scaffold Piperazin-2-one (Ketopiperazine)
Key Substituent 4-Methoxyphenyl (p-Anisyl) at N1 position
CAS Number Note: Specific CAS for the N1-isomer is often catalog-dependent (e.g., 1284247-xx-x series for salts).[1][2][3][4][5] Verify with specific vendor.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of N1-arylpiperazin-2-ones is non-trivial due to the lower nucleophilicity of the amide nitrogen.[1] The most robust route involves constructing the lactam ring onto the aniline precursor rather than arylating a pre-formed piperazinone.[1]

Primary Synthetic Route: The Ethylenediamine Cyclization Method

This protocol utilizes N-(4-methoxyphenyl)ethylenediamine as the key intermediate, ensuring regioselective formation of the N1-substituted lactam.[1]

Reaction Scheme Logic:

  • Precursor Formation: p-Anisidine is reacted with 2-chloroethylamine (or via aziridine opening) to form the diamine.[1]

  • Acylation: The secondary amine reacts with ethyl chloroacetate (or chloroacetyl chloride).[1]

  • Cyclization: Intramolecular nucleophilic attack by the primary amine closes the ring.[1]

Step-by-Step Protocol:

  • Preparation of N-(4-Methoxyphenyl)ethylenediamine:

    • Reagents: p-Anisidine (1.0 eq), 2-Chloroethylamine hydrochloride (1.1 eq), K₂CO₃ (2.5 eq), Water/Ethanol.[1]

    • Procedure: Reflux p-anisidine with 2-chloroethylamine in aqueous ethanol for 12 hours.

    • Workup: Basify with NaOH, extract with DCM, and purify via vacuum distillation.

    • Checkpoint: Verify Mono-alkylation via ¹H NMR (doublet of triplets for ethylene protons).

  • Acylation & Cyclization (One-Pot):

    • Reagents: N-(4-Methoxyphenyl)ethylenediamine (1.0 eq), Ethyl chloroacetate (1.1 eq), Triethylamine (Et₃N, 1.2 eq), Ethanol (EtOH).[1]

    • Procedure:

      • Dissolve diamine in EtOH at 0°C.

      • Add Et₃N followed by dropwise addition of Ethyl chloroacetate.[1]

      • Stir at RT for 2 hours (Formation of acyclic intermediate).

      • Add Sodium Ethoxide (NaOEt, 1.5 eq) and reflux for 6 hours to force cyclization.

    • Purification: Evaporate solvent.[1] Redissolve in EtOAc, wash with brine. Recrystallize from EtOH/Hexane.

Yield Optimization:

  • Competing Reaction: Bis-alkylation during Step 1 is the major impurity.[1] Use excess amine or slow addition of the alkylating agent.[1]

  • Cyclization Efficiency: The use of NaOEt is critical to deprotonate the amide nitrogen (if formed first) or the amine to facilitate the intramolecular Sɴ2 attack.[1]

SynthesisRoute Figure 1: Regioselective Synthesis of 1-(4-Methoxyphenyl)piperazin-2-one Anisidine p-Anisidine Diamine N-(4-Methoxyphenyl) ethylenediamine Anisidine->Diamine + 2-Chloroethylamine K2CO3, Reflux Intermediate Acyclic Chloroacetamide Intermediate Diamine->Intermediate + Ethyl Chloroacetate Et3N, 0°C Product 1-(4-Methoxyphenyl) piperazin-2-one Intermediate->Product NaOEt, Reflux (Intramolecular Cyclization)

Part 3: Physicochemical Properties & Analytical Profiling

The lactam moiety introduces distinct properties compared to the piperazine analog.[1]

Analytical Data (Predicted)
ParameterValue / Characteristic
¹H NMR (CDCl₃) δ 7.20 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.80 (s, 3H, OMe), 3.65 (t, 2H, N-CH₂-CO), 3.40 (t, 2H, N-CH₂), 3.10 (t, 2H, NH-CH₂), 1.8 (br s, 1H, NH).[1][5][6]
¹³C NMR Carbonyl signal at ~168 ppm; Aromatic carbons ~114-155 ppm; Piperazinone carbons ~40-50 ppm.[1]
LogP (Predicted) 0.8 – 1.2 (Less lipophilic than the piperazine due to C=O polarity).[1]
pKa (Conjugate Acid) ~1.5 (Amide N is non-basic) and ~8.5 (Secondary Amine N4).[1]
Solubility Soluble in DCM, MeOH, DMSO.[1] Moderate solubility in water.[1]
Structural Conformation

The piperazin-2-one ring adopts a twisted boat or half-chair conformation to minimize steric strain.[1] The N1-aryl bond has restricted rotation due to steric clash between the carbonyl oxygen and the orth-protons of the phenyl ring, often forcing the phenyl ring to be perpendicular to the lactam plane.[1]

Part 4: Pharmaceutical Applications

This scaffold is a "privileged structure" in drug discovery, serving as a rigid linker that orients pharmacophores in specific vectors.[1]

Factor Xa and Thrombin Inhibitors

The 1-arylpiperazin-2-one core mimics the neutral, hydrogen-bonding character of the valerolactam found in Apixaban and the morpholinone in Rivaroxaban .[1]

  • Mechanism: The lactam carbonyl accepts a hydrogen bond from the S4 pocket of the coagulation factor enzyme, while the 4-methoxyphenyl group fills the hydrophobic aryl-binding pocket (S1).[1]

  • Advantage: Unlike the basic piperazine, the lactam is neutral at physiological pH, improving oral bioavailability and reducing hERG channel liability.[1]

Peptidomimetics (Gly-Phe Mimetics)

The scaffold serves as a constrained mimetic of the Glycine-Phenylalanine dipeptide sequence.[1]

  • The N1-aryl group mimics the phenylalanine side chain.[1]

  • The lactam ring constrains the backbone ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     and 
    
    
    
    angles, stabilizing
    
    
    -turn conformations.
  • Application: Used in the design of protease inhibitors and GPCR ligands where a defined turn structure is required for binding.[1]

Antifungal Research

While Posaconazole and Itraconazole utilize a piperazine ring, the piperazinone analog is investigated to alter metabolic stability.[1] The ketone blocks oxidation at the C2 position, a common metabolic soft spot in piperazines.[1]

Pharmacophore Figure 2: Pharmacophore Mapping of the 1-(4-Methoxyphenyl)piperazin-2-one Scaffold Core Piperazin-2-one Scaffold HBA H-Bond Acceptor (C=O) Core->HBA S4 Pocket Interaction HBD H-Bond Donor/Basic Site (N4-H) Core->HBD Linker / Extension Point Hydrophobic Hydrophobic Domain (4-Methoxyphenyl) Core->Hydrophobic S1 Pocket Occupancy

References

  • Synthesis of Piperazin-2-one Derivatives. Thieme Connect. (2023).[1] Describes cascade nucleophilic substitution methods for functionalizing piperazinones.

  • Apixaban Chemical Structure & Properties. National Center for Biotechnology Information (PubChem).[1] Detailed structural data on related lactam-based anticoagulants.

  • Design and Synthesis of Arylpiperazine Ligands. Journal of Saudi Chemical Society. Discusses the synthesis of N-arylpiperazine derivatives and their pharmacological profiles. [1]

  • Asymmetric Catalytic Access to Piperazin-2-ones. Journal of Organic Chemistry. (2023). Methodology for constructing chiral piperazin-2-one scaffolds. [1]

  • 1-(4-Methoxyphenyl)piperazine Data Sheet. Sigma-Aldrich. Reference for the non-lactam precursor properties.

Sources

Technical Monograph: 1-(4-Methoxyphenyl)piperazin-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the characterization and utilization of 1-(4-Methoxyphenyl)piperazin-2-one Hydrochloride .

Stoichiometry, Structural Integrity, and Critical Quality Attributes[1]

Executive Summary

In pharmaceutical synthesis, the distinction between a piperazine and a piperazin-2-one (lactam) scaffold is chemically significant but often overlooked in nomenclature databases. 1-(4-Methoxyphenyl)piperazin-2-one HCl is a specialized heterocyclic building block, distinct from the common recreational or intermediate compound 1-(4-methoxyphenyl)piperazine (MeOPP).

The presence of the carbonyl group at the C2 position fundamentally alters the pKa, solubility profile, and nucleophilicity of the molecule compared to its fully reduced piperazine analog. This guide provides the precise molecular weight calculations, validates the salt stoichiometry, and outlines a self-validating analytical protocol to ensure material integrity during drug development.

Molecular Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The "Lactam Factor"

Unlike generic piperazines, the piperazin-2-one moiety contains an amide bond. This renders the Nitrogen at position 1 (N1) non-basic and non-nucleophilic due to resonance stabilization with the carbonyl. Consequently, salt formation occurs exclusively at the N4 position (the secondary amine).

Molecular Weight Determination

The molecular weight (MW) is calculated based on the IUPAC standard atomic weights.

ComponentElementCountAtomic Mass (Da)Subtotal (Da)
Free Base Carbon (C)1112.011132.121
(C₁₁H₁₄N₂O₂)Hydrogen (H)141.00814.112
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Base MW 206.245
Counter-ion Hydrogen (H)11.0081.008
(HCl)Chlorine (Cl)135.4535.450
Salt MW 242.703
  • Exact Mass (Monoisotopic): 242.0822 (for MS applications)

  • Effective MW for Stoichiometry: 242.70 g/mol

Critical Note: Commercial batches may exist as hemi-hydrates or hydrates. A water content analysis (Karl Fischer) is mandatory before calculating reaction equivalents.

Structural Context & Synthesis Logic

Understanding the assembly of this molecule explains its impurity profile. The synthesis typically involves the cyclization of an N-aryl ethylenediamine derivative with a chloroacetyl source.

Synthesis & Functionalization Pathway

The following diagram illustrates the logical assembly of the core and the specific site of HCl salt formation.

G Anisidine p-Anisidine (Starting Material) Intermediate N-(4-Methoxyphenyl) ethylenediamine Anisidine->Intermediate Alkylation Cyclization Chloroacetyl Chloride (Cyclization) Intermediate->Cyclization Base 1-(4-Methoxyphenyl) piperazin-2-one (Free Base) Cyclization->Base Intramolecular Substitution Salt HCl Salt Formation (Target Molecule) Base->Salt + HCl (in EtOH/Et2O) Note CRITICAL: HCl binds at N4. N1 is non-basic (Amide). Base->Note

Figure 1: Synthetic logic flow demonstrating the formation of the lactam ring and the specific site of hydrochlorination.

Analytical Validation Protocol (Self-Validating System)

Relying solely on a Certificate of Analysis (CoA) is a risk in GMP environments. The following protocol allows you to validate the "Effective Molecular Weight" (EMW) of your specific batch, correcting for moisture and excess HCl.

The Challenge: Differentiating Salt vs. Base

The free base (MW 206.24) and the HCl salt (MW 242.70) behave differently in nucleophilic substitution reactions. Using the salt as a free base without adding an auxiliary base (e.g., TEA, DIPEA) will stall the reaction. Conversely, using the free base while calculating for the salt leads to a 17.6% stoichiometric excess , potentially causing side reactions.

Protocol: Dual-Mode Potentiometric Titration

This method determines both the chloride content and the amine purity simultaneously.

Reagents:

  • 0.1 N Silver Nitrate (AgNO₃) - Standardized.

  • 0.1 N Sodium Hydroxide (NaOH) - Standardized.

  • Solvent: Methanol:Water (80:20).

Workflow:

Titration cluster_Cl Path A: Counter-ion Check cluster_Base Path B: Purity Check Start Sample Preparation Dissolve 100mg in MeOH:H2O Step1A Acidify with HNO3 Start->Step1A Step1B Titrate w/ 0.1N NaOH Start->Step1B Step2A Titrate w/ 0.1N AgNO3 Step1A->Step2A ResultA Calculate % Chloride (Target: ~14.6%) Step2A->ResultA Comparison Compare Molar Equivalents Cl- vs. Amine+ ResultA->Comparison ResultB Calculate Amine Content (Inflection at pH ~9) Step1B->ResultB ResultB->Comparison Decision Determine Effective MW for Synthesis Comparison->Decision

Figure 2: Dual-path analytical workflow to verify salt stoichiometry and purity.

Calculation of Effective Molecular Weight (EMW)

Use the following formula to adjust the MW for your specific batch based on the titration results:



  • Target EMW: 242.70 ± 2.0

  • If EMW < 240: Suspect excess HCl (dihydrochloride formation is rare but possible if forced) or moisture.

  • If EMW > 245: Suspect presence of free base or inert fillers.

Applications in Drug Development

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for:

  • Factor Xa Inhibitors: Analogous to the lactam core found in Apixaban (Eliquis), though Apixaban uses a dihydropyrazolo-pyridinone. The piperazin-2-one is a bioisostere used in next-generation anticoagulant research.

  • Antifungal Azoles: Used to link the triazole pharmacophore to the lipophilic tail, similar to the piperazine linker in Itraconazole.

Solubility & Handling
  • Solubility: High in Water, Methanol, DMSO. Low in DCM, Hexanes.

  • Hygroscopicity: Moderate. The HCl salt will absorb atmospheric moisture. Store in a desiccator at -20°C.

  • Stability: The lactam ring is stable to mild acid/base, but strong aqueous base (pH > 12) + heat may cause hydrolysis of the amide bond (ring opening).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine. (Note: Reference for the non-keto analog properties for comparison). Retrieved from [Link]

  • Guo, Z., et al. (2013).Design and synthesis of piperazin-2-one derivatives as novel Factor Xa inhibitors. Journal of Medicinal Chemistry.
  • United States Pharmacopeia (USP).General Chapter <541> Titrimetry.

A Technical Guide to the Safe Handling of 1-(4-Methoxyphenyl)piperazine Derivatives in a Research Environment

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: This guide addresses the safety protocols for piperazine-based compounds, with a specific focus on 1-(4-Methoxyphenyl)piperazine hydrochloride. An exhaustive search for a specific Safety Data Sheet (SDS) for "1-(4-Methoxyphenyl)piperazin-2-one hydrochloride" did not yield a dedicated document from major chemical suppliers or regulatory databases. Given the structural similarity, this whitepaper will use the well-documented SDS of the closely related compound, 1-(4-Methoxyphenyl)piperazine hydrochloride (and its dihydrochloride salt), as a surrogate to establish a robust safety framework. Researchers handling the "-2-one" derivative should treat it with, at minimum, the same level of caution outlined herein, recognizing that the addition of a carbonyl group may alter its chemical and toxicological properties.

Introduction and Compound Profile

1-(4-Methoxyphenyl)piperazine and its salts are key intermediates and building blocks in medicinal chemistry and drug development. Often abbreviated as MeOPP, this class of compounds is utilized in the synthesis of various pharmacologically active agents.[1] Their piperazine core is a common scaffold in many approved drugs, interacting with various biological targets. Understanding the safety profile of this foundational structure is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the known hazards and delineates best practices for handling, storage, and emergency response.

Chemical Identity:

IdentifierValueSource
Compound Name 1-(4-Methoxyphenyl)piperazine dihydrochloride[2][3]
Synonyms 4-MeOPP, p-MeOPP, 1-(p-Methoxyphenyl)piperazine[1][3]
CAS Number 38869-47-5[2][3]
Molecular Formula C₁₁H₁₆N₂O · 2HCl[1]
Molecular Weight 265.2 g/mol [1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 1-(4-Methoxyphenyl)piperazine hydrochloride is classified as a hazardous substance.[2][3] The primary hazards are related to irritation of the skin, eyes, and respiratory system. All personnel must be thoroughly familiar with these hazards before commencing any work.

GHS Classification Summary:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2A / 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Label Elements:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning [2][3]

  • Precautionary Statements (Selected): P261, P264, P280, P302+P352, P305+P351+P338[4]

Toxicological Profile: Understanding the Risks

The toxicological data for 1-(4-Methoxyphenyl)piperazine hydrochloride is not exhaustive, with many SDSs noting "No data available" for endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity.[5] This lack of data necessitates a conservative approach to handling, assuming the compound may have uncharacterized hazardous properties.

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact.[6] Ingestion is also a potential route of exposure.

  • Acute Effects:

    • Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3][5]

    • Skin Contact: Causes skin irritation, characterized by redness and itching.[2][3]

    • Eye Contact: Causes serious eye irritation, which can result in pain, redness, and watering.[2][3]

    • Ingestion: May be harmful if swallowed.[2]

  • Chronic Effects: No specific data on the long-term effects of exposure are available. The European Directorate for the Quality of Medicines & HealthCare notes that piperazine itself can cause damage to organs through prolonged or repeated exposure.[7] This underscores the importance of minimizing any chronic exposure to its derivatives.

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls, administrative controls, and personal protective equipment is essential for minimizing exposure.

Engineering Controls

The primary engineering control for handling powdered chemical agents is a certified chemical fume hood or a powder containment hood.[7] This prevents the inhalation of airborne particles. Ensure the ventilation system is functioning correctly and has been certified within the last year. Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical and must be based on a risk assessment of the specific procedures being performed.

Step-by-Step PPE Selection Workflow:

PPE_Workflow cluster_ppe PPE Selection Protocol start Start: Handling 1-(4-Methoxyphenyl)piperazine derivative weighing Weighing solid powder? start->weighing dissolving Dissolving or transferring solution? weighing->dissolving No ppe_powder Required PPE: - Nitrile Gloves (EN 374) - Safety Goggles (EN 166) - Lab Coat - N95/FFP2 Respirator weighing->ppe_powder Yes ppe_solution Required PPE: - Nitrile Gloves (EN 374) - Safety Goggles (EN 166) - Lab Coat dissolving->ppe_solution Yes end_process Proceed with Experiment dissolving->end_process No ppe_powder->end_process ppe_solution->end_process

Caption: PPE selection workflow for handling the compound.

  • Eye and Face Protection: Wear chemical safety goggles conforming to EU standard EN166 or OSHA 29 CFR 1910.133.[8][10]

  • Skin Protection: Wear a standard laboratory coat. Use chemically resistant gloves, such as nitrile gloves, that have been inspected for integrity before use.[11] Contaminated gloves should be disposed of properly.[11]

  • Respiratory Protection: For weighing or operations that may generate dust, a NIOSH-approved N95 (US) or EN 149 (EU) FFP2 filtering facepiece respirator is recommended.[4][8]

First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill. All personnel must be trained in these procedures.

First-Aid Measures
  • General Advice: Move the affected person from the hazardous area. If symptoms persist, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation occurs, get medical advice.[2]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, seek specialized medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.

Accidental Release Measures

A calm and systematic response to a spill is essential to prevent further contamination and exposure.

Emergency Spill Response Workflow:

Spill_Response cluster_spill Emergency Spill Response spill Spill Detected evacuate Evacuate immediate area Alert others spill->evacuate ppe Don appropriate PPE (Respirator, Goggles, Gloves, Coat) evacuate->ppe contain Contain the spill Prevent entry into drains ppe->contain cleanup Gently sweep up solid material Avoid creating dust contain->cleanup collect Collect waste in a sealed, labeled container cleanup->collect decontaminate Decontaminate the area with appropriate solvent collect->decontaminate dispose Dispose of waste through approved channels decontaminate->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

  • Personal Precautions: Avoid breathing dust.[3] Ensure adequate ventilation and wear the appropriate PPE as described in Section 4.

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[3]

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal.[8] Avoid actions that generate dust.[12] The area should then be decontaminated. Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]

Handling, Storage, and Physicochemical Properties

Safe Handling and Storage
  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][7] Avoid contact with skin, eyes, and clothing. Wash hands and any exposed skin thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials such as strong oxidizing agents.

Physicochemical Data

The following data pertains to the free base, 1-(4-Methoxyphenyl)piperazine, unless otherwise noted.

PropertyValueSource
Appearance Solid[4][5]
Melting Point 42 - 47 °C[4][5]
Boiling Point 130 °C[5]
Solubility Soluble in DMSO and Methanol[13]

Conclusion

While 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride and its analogs are valuable research tools, they are not without hazards. The primary risks of skin, eye, and respiratory irritation demand strict adherence to safety protocols. The absence of comprehensive toxicological data should compel every researcher to adopt a conservative stance, employing robust engineering controls and appropriate personal protective equipment at all times. By integrating the principles and procedures outlined in this guide, research organizations can foster a culture of safety and ensure the responsible advancement of science.

References

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine - Safety Data Sheet. [Link]

  • Carl ROTH. Piperazine-1,4-dipropanesulphonic acid - Safety Data Sheet. [Link]

Sources

The 1-Arylpiperazin-2-one Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-arylpiperazin-2-one scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating remarkable versatility in the design of therapeutic agents targeting a wide array of biological systems.[1] Its unique combination of a rigid cyclic amide and a flexible arylpiperazine moiety allows for precise modulation of physicochemical properties and target engagement. This technical guide provides a comprehensive review of the 1-arylpiperazin-2-one core, delving into its synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern its therapeutic potential. From its well-established role in the development of central nervous system agents to its burgeoning applications in oncology, infectious diseases, and cardiovascular medicine, this document serves as an essential resource for scientists engaged in the discovery and development of novel therapeutics based on this remarkable scaffold.

Introduction: The Rise of a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets through judicious structural modifications.[1] The 1-arylpiperazine moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The incorporation of a 2-one functionality into the piperazine ring introduces a lactam group, which imparts a degree of conformational rigidity and provides an additional hydrogen bond acceptor, further enhancing its drug-like properties.

The modular nature of the 1-arylpiperazin-2-one scaffold is a key attribute for its success in drug discovery. It can be conceptually divided into three key regions, each amenable to chemical modification to fine-tune its pharmacological profile:

  • The Aryl Group (Ar): Substitution patterns on this aromatic ring are crucial for modulating receptor affinity and selectivity.

  • The Piperazin-2-one Core: This central heterocycle acts as a rigid spacer and influences the overall conformation of the molecule.

  • The N4-Substituent (R): This position allows for the introduction of various functionalities to interact with secondary binding pockets or to modulate pharmacokinetic properties.

This guide will explore the synthetic strategies to access this versatile scaffold, its broad spectrum of biological activities, and the nuanced structure-activity relationships that have been elucidated through extensive research.

Synthetic Strategies for 1-Arylpiperazin-2-one Derivatives

The synthesis of 1-arylpiperazin-2-one derivatives is typically achieved through multi-step sequences that allow for the systematic variation of the aryl group and the N4-substituent. A common and versatile approach involves the initial construction of the piperazin-2-one ring followed by N-arylation and subsequent functionalization at the N4 position.

General Synthetic Protocol

A representative synthetic scheme for the preparation of 1-arylpiperazin-2-one derivatives is outlined below. This method involves the reaction of an appropriate N-substituted-N-(2-chloroethyl)amine with an aniline derivative to form the piperazin-2-one ring, which can then be further modified.

Experimental Protocol: Synthesis of a 1-Arylpiperazin-2-one Intermediate

  • Step 1: Synthesis of the Piperazin-2-one Ring. A solution of a suitably protected N-(2-chloroethyl)aminoethan-2-one and an aniline derivative in a high-boiling point solvent such as dimethylformamide (DMF) is heated at reflux in the presence of a non-nucleophilic base (e.g., potassium carbonate) to facilitate the intramolecular cyclization.

  • Step 2: N4-Deprotection. If a protecting group is used on the N4-nitrogen, it is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).

  • Step 3: N4-Alkylation or Acylation. The resulting secondary amine can then be reacted with a variety of electrophiles (e.g., alkyl halides, acyl chlorides) to introduce the desired N4-substituent.

A more recent one-pot approach for the asymmetric synthesis of piperazin-2-ones has also been developed, offering a more efficient route to chiral derivatives.[3]

G cluster_synthesis General Synthesis of 1-Arylpiperazin-2-ones Aniline Derivative Aniline Derivative Cyclization Cyclization Aniline Derivative->Cyclization N-Protected Chloroethylamine N-Protected Chloroethylamine N-Protected Chloroethylamine->Cyclization 1-Aryl-4-protected-piperazin-2-one 1-Aryl-4-protected-piperazin-2-one Cyclization->1-Aryl-4-protected-piperazin-2-one Deprotection Deprotection 1-Aryl-4-protected-piperazin-2-one->Deprotection 1-Arylpiperazin-2-one 1-Arylpiperazin-2-one Deprotection->1-Arylpiperazin-2-one N4-Functionalization N4-Functionalization 1-Arylpiperazin-2-one->N4-Functionalization Electrophile (R-X) Electrophile (R-X) Electrophile (R-X)->N4-Functionalization Target Molecule Target Molecule N4-Functionalization->Target Molecule

Caption: A generalized workflow for the synthesis of 1-arylpiperazin-2-one derivatives.

Pharmacological Activities: A Scaffold of Broad Therapeutic Utility

The 1-arylpiperazin-2-one scaffold has been successfully employed in the development of agents for a diverse range of therapeutic areas. The following sections will highlight some of the most significant applications.

Central Nervous System (CNS) Disorders

The arylpiperazine moiety is a well-established pharmacophore for targeting aminergic G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[1][4] This has made the 1-arylpiperazin-2-one scaffold a fertile ground for the discovery of novel antipsychotics, antidepressants, and anxiolytics.[1][2]

  • Antipsychotic Activity: Many atypical antipsychotics, such as aripiprazole and cariprazine, feature a long-chain arylpiperazine structure.[4][5] These drugs often exhibit a mixed pharmacology, acting as partial agonists at dopamine D2 receptors and modulating various serotonin receptor subtypes.[4][5] The 1-arylpiperazin-2-one core can be incorporated into molecules designed to mimic these interactions. For instance, derivatives have been synthesized with high affinity for D2 and 5-HT2A receptors, a profile consistent with atypical antipsychotic activity.[6]

  • Antidepressant and Anxiolytic Activity: The 5-HT1A receptor is a key target for antidepressant and anxiolytic drugs.[7] A number of 1-arylpiperazin-2-one derivatives have been designed as potent 5-HT1A receptor ligands.[7] The anxiolytic drug buspirone, for example, contains a long-chain arylpiperazine moiety and acts as a partial agonist at 5-HT1A receptors.[4]

G cluster_cns Role of 1-Arylpiperazin-2-one in CNS Disorders Arylpiperazin-2-one Scaffold Arylpiperazin-2-one Scaffold Dopamine Receptors (D2, D3) Dopamine Receptors (D2, D3) Arylpiperazin-2-one Scaffold->Dopamine Receptors (D2, D3) Modulates Serotonin Receptors (5-HT1A, 5-HT2A) Serotonin Receptors (5-HT1A, 5-HT2A) Arylpiperazin-2-one Scaffold->Serotonin Receptors (5-HT1A, 5-HT2A) Modulates Antipsychotic Activity Antipsychotic Activity Dopamine Receptors (D2, D3)->Antipsychotic Activity Serotonin Receptors (5-HT1A, 5-HT2A)->Antipsychotic Activity Antidepressant Activity Antidepressant Activity Serotonin Receptors (5-HT1A, 5-HT2A)->Antidepressant Activity Anxiolytic Activity Anxiolytic Activity Serotonin Receptors (5-HT1A, 5-HT2A)->Anxiolytic Activity

Caption: Interaction of the 1-arylpiperazin-2-one scaffold with key CNS targets.

Anticancer Activity

The 1-arylpiperazine scaffold has gained significant attention in oncology for its potential to yield potent and selective anticancer agents.[8][9] Derivatives of this scaffold have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[8] For example, novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated in vitro antiproliferative activity against cervical, breast, pancreatic, and non-small cell lung cancer cell lines.[10] Some arylpiperazine derivatives have also shown selective efficacy against melanoma.[11] The anticancer mechanism of action is often multifactorial, involving the induction of apoptosis and the modulation of key signaling pathways.[11]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The 1-arylpiperazine scaffold has been explored as a source of new antibacterial and antifungal compounds.[12][13] Studies have shown that certain derivatives exhibit promising activity against a range of microorganisms, including Mycobacterium species and various bacteria and fungi.[12] The structure-activity relationships for antimicrobial activity often differ from those for CNS targets, highlighting the versatility of this scaffold.

Cardiovascular Activity

Arylpiperazine derivatives have also been investigated for their cardiovascular effects.[14] A number of these compounds have been found to possess α1-adrenolytic properties, leading to antiarrhythmic and hypotensive effects.[14] The blockade of α1-adrenergic receptors is a key mechanism underlying these cardiovascular activities.[14]

Structure-Activity Relationships (SAR)

The pharmacological profile of 1-arylpiperazin-2-one derivatives is highly dependent on the nature and substitution pattern of the three key structural components: the aryl group, the piperazin-2-one core, and the N4-substituent.

Structural Region Modification Impact on Activity References
Aryl Group (N1) Substitution at the ortho and meta positions with electron-withdrawing or bulky groups.Often enhances affinity for 5-HT1A and α1 receptors.[7][15]
Introduction of a naphthyl group.Can lead to potent 5-HT1A receptor agonists.[7]
Piperazin-2-one Core Stereochemistry.Can be critical for receptor binding and functional activity.[7]
N4-Substituent Length and flexibility of the alkyl chain.A four-carbon chain is often optimal for 5-HT1A receptor affinity.[16]
Nature of the terminal group.The presence of an amide or imide is not always essential for 5-HT1A affinity.[16]
Introduction of bulky or heterocyclic moieties.Can modulate selectivity for different receptor subtypes.[1]

Key SAR Insights:

  • For CNS Activity: The nature of the aryl substituent is a primary determinant of affinity and selectivity for dopamine and serotonin receptors. For instance, substitution at the ortho position of the phenyl ring is generally favorable for affinity to both 5-HT1A and α1 receptors.[15] The meta position appears to be important for differentiating between these two receptor types.[15]

  • For Antimicrobial Activity: The SAR for antimicrobial activity is distinct. Lipophilicity and electronic properties of the substituents play a crucial role in determining the minimum inhibitory concentration (MIC) against various microbial strains.[12]

  • For Anticancer Activity: The introduction of bulky lipophilic groups, such as an adamantyl moiety, can enhance antiproliferative activity.[10]

Future Perspectives and Conclusion

The 1-arylpiperazin-2-one scaffold continues to be a highly valuable and versatile platform in drug discovery. Its privileged nature, coupled with its synthetic tractability, ensures its continued exploration for the development of novel therapeutic agents. Future research is likely to focus on:

  • Multi-target Drug Design: Leveraging the scaffold's ability to interact with multiple targets to design drugs for complex multifactorial diseases.

  • Asymmetric Synthesis: The development of more efficient and stereoselective synthetic methods to access enantiomerically pure derivatives.

  • Expansion into New Therapeutic Areas: Exploring the potential of this scaffold in less-explored areas of medicine.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. PubMed. [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A and α1-Adrenergic Affinity. ACS Publications. [Link]

  • Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats. MDPI. [Link]

  • Process for the Manufacture of fused piperazin-2-one derivatives.
  • Structure‐Activity Relationship Studies of a Number of α1‐Adrenoceptor Antagonists and Antiarrhythmic Agents. Sci-Hub. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. ResearchGate. [Link]

  • Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. [Link]

  • Novel 1-(2-aryl-2-adamantyl)piperazine derivatives with antiproliferative activity. PubMed. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. PubMed Central. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]

  • New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. PubMed. [Link]

  • Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. ResearchGate. [Link]

  • Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication. PubMed. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 1-(4-Methoxyphenyl)piperazin-2-one as a Peptidomimetic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a cornerstone of modern medicinal chemistry, offering a strategic approach to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability.[1][2][3][4] This guide provides an in-depth exploration of the 1-(4-Methoxyphenyl)piperazin-2-one scaffold, a versatile building block for the synthesis of novel peptidomimetics. We will delve into the rationale behind its selection, detailing its synthesis, incorporation into peptide sequences using solid-phase techniques, and subsequent characterization. The protocols outlined herein are designed to be robust and reproducible, empowering researchers to harness the potential of this scaffold in the development of next-generation therapeutics.

Introduction: The Rationale for Peptidomimetic Scaffolds

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation and poor membrane permeability.[1][2] Peptidomimetics address these challenges by mimicking the three-dimensional structure and pharmacophoric elements of a native peptide while incorporating non-peptidic structural motifs to enhance drug-like properties.[1][3] The piperazine-2-one core, in particular, has emerged as a "privileged scaffold" due to its frequent appearance in biologically active compounds and its ability to serve as a conformationally constrained dipeptide isostere.[5][6]

The 1-(4-methoxyphenyl)piperazin-2-one scaffold offers several key advantages:

  • Conformational Rigidity: The cyclic nature of the piperazinone ring restricts bond rotation, pre-organizing the appended pharmacophoric groups into a bioactive conformation. This can lead to enhanced binding affinity and selectivity for the target protein.

  • Metabolic Stability: The replacement of amide bonds with the piperazinone core enhances resistance to cleavage by proteases.[4]

  • Synthetic Tractability: The scaffold can be readily synthesized and functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Improved Pharmacokinetics: The incorporation of this scaffold can modulate the physicochemical properties of the parent peptide, potentially improving solubility, membrane permeability, and oral bioavailability.

Synthesis of the 1-(4-Methoxyphenyl)piperazin-2-one Scaffold

The synthesis of the 1-(4-methoxyphenyl)piperazin-2-one scaffold is a multi-step process that can be achieved through various synthetic routes. A common approach involves the reaction of 1-(4-methoxyphenyl)piperazine with a suitable two-carbon electrophile, followed by cyclization.

A general synthetic scheme is as follows:

  • N-Arylation of Piperazine: The synthesis typically begins with the N-arylation of piperazine with a 4-methoxyphenyl halide.

  • Introduction of the Carbonyl Group: A two-carbon unit containing a carbonyl or a precursor is then introduced at the second nitrogen atom.

  • Cyclization: Intramolecular cyclization under appropriate conditions yields the desired piperazin-2-one ring.

While a specific, detailed synthesis for 1-(4-methoxyphenyl)piperazin-2-one was not found in the initial search, a general understanding can be pieced together from syntheses of similar piperazine derivatives. For instance, the synthesis of 1-(4-methoxyphenyl)piperazine can be achieved from diethanolamine and p-anisidine.[7] This intermediate can then be further reacted to form the piperazin-2-one ring.

Incorporation into Peptidomimetic Sequences via Solid-Phase Peptide Synthesis (SPPS)

The true utility of the 1-(4-methoxyphenyl)piperazin-2-one scaffold lies in its seamless integration into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The widely adopted Fmoc/tBu strategy is well-suited for this purpose.[8][9]

Workflow for SPPS Incorporation

The following diagram illustrates the general workflow for incorporating the 1-(4-methoxyphenyl)piperazin-2-one scaffold into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with growing peptide chain Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Scaffold (Scaffold, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 NextCycle Proceed to next coupling cycle or cleavage Washing2->NextCycle

Caption: General workflow for solid-phase synthesis.

Detailed Protocol for Scaffold Incorporation

This protocol assumes a standard manual or automated SPPS setup using Fmoc-protected amino acids and a suitable solid support (e.g., 2-chlorotrityl chloride resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides).[10][11]

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 1-(4-Methoxyphenyl)piperazin-2-one scaffold (with an appropriate functional group for coupling, e.g., a carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[10]

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-20 minutes at room temperature.[10]

    • Drain the solution and repeat the piperidine treatment for another 5-20 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.[10]

  • Scaffold Coupling:

    • In a separate vial, dissolve the 1-(4-Methoxyphenyl)piperazin-2-one scaffold (2-3 equivalents relative to resin loading), DIC (2-3 equivalents), and HOBt or Oxyma Pure (2-3 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to the activated scaffold solution.[10]

    • Add the activated scaffold solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a colorimetric test (e.g., Kaiser test for primary amines).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).[10]

  • Chain Elongation: Repeat the deprotection and coupling steps with the subsequent Fmoc-protected amino acids until the desired peptidomimetic sequence is assembled.

  • Cleavage and Deprotection:

    • Wash the final resin-bound peptidomimetic with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[10]

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude product under vacuum.

Characterization of the Final Peptidomimetic

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic. A combination of chromatographic and spectrometric techniques is typically employed.

Purification by High-Performance Liquid Chromatography (HPLC)

Crude peptidomimetics are purified using reverse-phase HPLC (RP-HPLC).[12][13]

Typical RP-HPLC Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes (example, optimization required)
Flow Rate 1 mL/min (analytical) or 20 mL/min (preparative)
Detection UV at 220 nm and 280 nm
Identity Confirmation by Mass Spectrometry (MS)

The molecular weight of the purified peptidomimetic is confirmed by mass spectrometry, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[12][14] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For a more detailed structural analysis, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can be employed to confirm the connectivity and stereochemistry of the peptidomimetic.

Application in Drug Discovery: A Case Study

The 1-(4-methoxyphenyl)piperazin-2-one scaffold has been explored in the design of various bioactive agents. For example, piperazinone-bearing peptidomimetics have been investigated as novel HIV capsid modulators.[15][16] In such studies, the scaffold is used to mimic the binding motif of host factors that interact with the HIV capsid protein.

Another area of application is the development of enzyme inhibitors. The rigid piperazinone core can position key pharmacophoric groups to interact with the active site of an enzyme. For instance, piperazine-based compounds have been designed as inhibitors of matrix metalloproteinases (MMPs) and tyrosinase.[17][18]

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a peptidomimetic incorporating the 1-(4-methoxyphenyl)piperazin-2-one scaffold inhibits a key protein in a signaling pathway.

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor Peptidomimetic Peptidomimetic (Scaffold-based) Peptidomimetic->Kinase2

Caption: Inhibition of a signaling pathway.

Conclusion

The 1-(4-methoxyphenyl)piperazin-2-one scaffold is a valuable tool in the arsenal of medicinal chemists and drug development professionals. Its favorable physicochemical properties and synthetic accessibility make it an attractive building block for the creation of novel peptidomimetics with enhanced therapeutic potential. The protocols and application notes provided herein offer a comprehensive guide for researchers looking to explore the utility of this scaffold in their own drug discovery programs.

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. RSC Publishing. Available from: [Link]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. National Center for Biotechnology Information. Available from: [Link]

  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available from: [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Available from: [Link]

  • Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research. Available from: [Link]

  • Peptidomimetics as next – generation therapeutic applications. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Role of peptidomimetics for new drug discovery. ResearchGate. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Wiley Online Library. Available from: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. Available from: [Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. RSC Publishing. Available from: [Link]

  • Peptidomic Approaches to the Identification and Characterization of Functional Peptides in Hydra. PubMed. Available from: [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. GenScript. Available from: [Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. Available from: [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available from: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available from: [Link]

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. National Center for Biotechnology Information. Available from: [Link]

  • Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. PubMed. Available from: [Link]

  • Exploring the Phe-Gly dipeptide-derived piperazinone scaffold in the search for antagonists of the thrombin receptor PAR1. PubMed. Available from: [Link]

  • Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. MDPI. Available from: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. National Center for Biotechnology Information. Available from: [Link]

  • Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name.... ResearchGate. Available from: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurlog: National Journal of Research in Ayurved Science. Available from: [Link]

  • Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. National Center for Biotechnology Information. Available from: [Link]

  • 4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. PubMed. Available from: [Link]

  • Peptidomics analysis, performed by RP-HPLC-MS/MS and bioinformatics,.... ResearchGate. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and characterization of new piperazine-type inhibitors for mitochondrial NADH-ubiquinone oxidoreductase (complex I). PubMed. Available from: [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Note: Strategic Synthesis of 1-(4-Methoxyphenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(4-methoxyphenyl)piperazin-2-one represents a critical challenge in heterocyclic chemistry due to the requirement for strict regiocontrol. Unlike symmetric piperazines, the 2-one scaffold (lactam) requires the precise formation of an amide bond adjacent to the aniline nitrogen (N1), while maintaining an amine linkage at the N4 position.

This application note details a robust, field-proven protocol for the synthesis of this scaffold. We prioritize the "Diamine-Haloacetate" route , which utilizes the nucleophilic differential between aliphatic and aromatic amines to drive regioselective cyclization. This method avoids the isomer mixtures common with bis-alkylation strategies and provides a scalable pathway for drug development intermediates (e.g., Apixaban analogs).

Retrosynthetic Strategy & Mechanistic Logic

To achieve the target structure 1-(4-methoxyphenyl)piperazin-2-one , we must analyze the bond disconnections. The target features an aryl group at N1 and a carbonyl at C2.

  • Bond N1–C2: Amide linkage (Aryl-Nitrogen to Carbonyl).

  • Bond N4–C3: Amine linkage (Aliphatic-Nitrogen to Alkyl).

The Core Challenge: Direct alkylation of 1-(4-methoxyphenyl)piperazin-2-one often leads to mixtures or requires expensive catalysts. The most reliable method builds the ring around the nitrogen differential.

Selected Route: Reaction of N-(4-methoxyphenyl)ethylenediamine with Ethyl Chloroacetate .

  • Step 1 (Chemoselectivity): The primary aliphatic amine (

    
    ) is significantly more nucleophilic than the secondary aniline (
    
    
    
    ). It selectively displaces the chloride in ethyl chloroacetate.
  • Step 2 (Regioselectivity): The resulting intermediate undergoes intramolecular aminolysis. The aniline nitrogen attacks the ester carbonyl to close the ring, forming the thermodynamically stable 6-membered lactam.

Pathway Visualization

G cluster_0 Critical Control Point Start N-(4-Methoxyphenyl) ethylenediamine Inter Intermediate: N-[2-(4-methoxyanilino)ethyl] glycine ethyl ester Start->Inter Step 1: Nucleophilic Substitution (Aliphatic NH2 attacks C-Cl) Reagent Ethyl Chloroacetate Reagent->Inter Product Target: 1-(4-Methoxyphenyl) piperazin-2-one Inter->Product Step 2: Intramolecular Cyclization (Aniline NH attacks Ester)

Figure 1: Reaction pathway highlighting the chemoselective alkylation followed by regioselective cyclization.[1]

Detailed Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
N-(4-Methoxyphenyl)ethylenediamine Precursor1.0Synthesized via 4-anisidine + 2-chloroethylamine or commercially sourced.
Ethyl Chloroacetate Cyclizing Agent1.1 - 1.2Lachrymator; handle in fume hood.
Triethylamine (Et

N)
Base (Proton Scavenger)2.0 - 2.5Scavenges HCl generated in Step 1.
Ethanol (Absolute) Solvent-Polar protic solvent facilitates proton transfer.
Sodium Ethoxide (NaOEt) Catalyst (Optional)0.1 - 0.5Promotes Step 2 if cyclization is sluggish.
Step-by-Step Methodology
Phase 1: Selective N-Alkylation
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Charge the RBF with N-(4-methoxyphenyl)ethylenediamine (10.0 mmol) and Absolute Ethanol (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (22.0 mmol) to the solution. Cool the mixture to 0–5°C using an ice bath. Rationale: Cooling suppresses bis-alkylation.

  • Electrophile Addition: Dissolve Ethyl Chloroacetate (11.0 mmol) in Ethanol (10 mL). Add this solution dropwise to the reaction mixture over 30–45 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). You should observe the consumption of the diamine and formation of the mono-alkylated intermediate (

    
    ).
    
Phase 2: Thermal Cyclization (Lactamization)
  • Heating: Once the intermediate is formed, heat the reaction mixture to Reflux (78°C) .

  • Monitoring: Maintain reflux for 6–12 hours .

    • Checkpoint: If TLC shows the intermediate persisting after 6 hours, add catalytic Sodium Ethoxide (21% wt in EtOH, 0.5 equiv) to deprotonate the aniline nitrogen and accelerate ring closure.

  • Completion: The reaction is complete when the intermediate spot disappears and a new, more polar spot (Product) appears.

Phase 3: Work-up and Purification
  • Concentration: Remove ethanol under reduced pressure (Rotary Evaporator) to obtain a semi-solid residue.

  • Partition: Dissolve the residue in Dichloromethane (DCM) (50 mL) and wash with Water (2 x 30 mL) to remove triethylamine hydrochloride salts.

  • Drying: Dry the organic layer over Anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: The crude product often solidifies. Recrystallize from Ethyl Acetate/Hexane or Isopropanol .

    • Target Yield: 65–75%

    • Appearance: Off-white to pale yellow solid.

Critical Optimization Parameters

The success of this protocol relies on balancing the reactivity of the two nitrogen centers.

ParameterRecommendationScientific Rationale
Temperature (Step 1) 0°C to RT Low temperature prevents the more reactive aliphatic amine from reacting twice (bis-alkylation) or the aniline from reacting prematurely.
Base Choice Et

N vs. NaOEt
Et

N is sufficient for the alkylation. However, the cyclization (amide formation) involves a poor nucleophile (aniline). Stronger bases (NaOEt) increase the nucleophilicity of the aniline nitrogen via deprotonation.
Solvent Ethanol Protic solvents stabilize the transition states. If solubility is an issue, Toluene at reflux is an excellent alternative for driving the cyclization thermally.
Reagent Order Slow Addition Adding Ethyl Chloroacetate slowly ensures the concentration of electrophile remains low relative to the amine, favoring mono-substitution.
Troubleshooting Guide
  • Problem: Formation of "Piperazine-2,5-dione" (Bis-lactam).

    • Cause: Dimerization of two diamine/acetate molecules.

    • Solution: Perform the reaction in high dilution (0.05 M - 0.1 M).

  • Problem: Incomplete Cyclization (Stuck at Intermediate).

    • Cause: The aniline nitrogen is not nucleophilic enough to attack the ester.

    • Solution: Switch solvent to Toluene and reflux with a Dean-Stark trap (though no water is formed, the higher temp helps). Alternatively, add KOtBu (0.5 eq) to force the closure.

  • Problem: Wrong Isomer (4-aryl-piperazin-2-one).

    • Cause: Use of wrong starting materials (e.g., reacting 4-anisidine with a bis-electrophile like chloroacetamide derivatives improperly).

    • Validation: Verify the starting diamine structure. The aryl group must be on the secondary amine, not the primary, before adding the chloroacetate.

Structural Validation (Self-Check)

To ensure the protocol produced the correct 1-(4-methoxyphenyl) isomer:

  • 1H NMR Diagnostic: Look for the signal of the

    
     adjacent to the carbonyl (C3). In 1-aryl-piperazin-2-ones, this signal is a singlet (or distinct multiplet) typically around 3.5–3.8 ppm .
    
  • 13C NMR: The Carbonyl carbon (

    
    ) typically appears around 165–170 ppm .[2]
    
  • NOESY: Strong correlation between the Ortho-protons of the Phenyl ring and the

    
     at position 6 (the methylene attached to N1). This confirms the Aryl group is at N1.
    

Workflow Diagram

Workflow Start Start: N-(4-Methoxyphenyl) ethylenediamine Step1 Add Ethyl Chloroacetate (0°C, EtOH, Et3N) Start->Step1 Check1 TLC Check: Mono-alkylated Intermediate? Step1->Check1 Check1->Step1 No (Stir longer) Step2 Heat to Reflux (78°C) Promote Cyclization Check1->Step2 Yes Check2 Cyclization Complete? Step2->Check2 Boost Add NaOEt (0.5 eq) Continue Reflux Check2->Boost No (Stalled) Workup Evaporate EtOH DCM/Water Extraction Check2->Workup Yes Boost->Check2 Final Recrystallize (EtOAc/Hex) Isolate Product Workup->Final

Figure 2: Operational workflow for the synthesis and troubleshooting of the cyclization process.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols: Synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Retrieved from

  • Saksena, A. K., et al. (2004).[1] Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. Tetrahedron Letters. (Cited in context of N-aryl piperazine synthesis via diethanolamine routes). Retrieved from

  • Reilly, S. W., & Mach, R. H. (2016).[5] A facile Pd-catalyzed methodology for the synthesis of biologically relevant arylpiperazines. Organic Letters, 18(20), 5272-5275. (Relevant for alternative Pd-catalyzed routes). Retrieved from

  • Patil, L. N., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry. (Provides context on related Apixaban intermediates and handling of p-anisidine derivatives). Retrieved from

  • Maji, S., et al. Preparation of 1-(4-methoxy phenyl)-piperazine. ResearchGate. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-Methoxyphenyl)piperazin-2-one

[1][2][3][4]

Introduction: The Purity Imperative

1-(4-Methoxyphenyl)piperazin-2-one is a critical lactam scaffold, often serving as a precursor for Factor Xa inhibitors (like Apixaban analogs) and antifungal agents.[1][2][3][4] Its synthesis—typically via the reaction of p-anisidine with chloroacetyl chloride/glyoxal derivatives or N-arylation—introduces a specific profile of impurities that are notoriously difficult to remove.[1][2][3][4][5]

The most critical challenge is the presence of residual p-anisidine (4-methoxyaniline) .[1][2][3][5] As a primary aromatic amine, it is a known genotoxin and must be controlled to ppm levels (often <10-20 ppm) in pharmaceutical intermediates.[1][2][3][4] Furthermore, the secondary amine at the C4 position of the piperazinone ring makes the product basic, complicating standard acid-base extractions.[3][5]

This guide provides a self-validating, modular approach to purification, moving from simple physical washes to advanced chemical scavenging.[1][3][4][5]

Module 1: Diagnostic Triage

Before initiating purification, identify the impurity profile.[3][4][5] The "sticky oil" vs. "colored solid" phenotype dictates the protocol.[3][4][5]

ObservationLikely ImpurityRoot CauseRecommended Protocol
Dark Brown/Black Color Oxidation products (Quinones/Azo)Air oxidation of p-anisidine residues.[1][2][3][4]Protocol C (Carbon/Resin)
Gummy/Sticky Oil Linear IntermediatesIncomplete cyclization of the chloro-acetamide intermediate.[2][3][4][5]Protocol A (Reverse Extraction)
Purple/Red on TLC (after staining) p-AnisidineUnreacted starting material (Genotoxic).[2][3][4]Protocol B (Salt Formation)
High Melting Point Solid Inorganic SaltsResidual

or

from cyclization.[1][2][3][4][5]
Water Wash / Filtration

Module 2: Purification Protocols

Protocol A: The "Reverse Extraction" (For Gummy Crudes)

Best for: Removing non-basic linear impurities and uncyclized neutrals.[3][5]

The Logic: The target molecule contains a basic secondary amine (

2351234535
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 0.5 M HCl (aq) .

    • Mechanism:[2][3][4][5][6] The piperazinone becomes protonated (

      
      ) and moves to the water phase.[3][5] Neutral impurities stay in EtOAc.[1][2][3][4][5]
      
  • Wash: Wash the combined aqueous acidic layers once with fresh EtOAc to remove entrained neutrals.[1][2][3][4][5]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~10–11 using 4 M NaOH or saturated

    
    .
    
    • Observation: The product should precipitate or oil out as the free base.[3][4][5]

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x). Dry over

    
     and concentrate.
    
Protocol B: HCl Salt Formation (The "p-Anisidine Killer")

Best for: Removing p-anisidine and achieving >98% purity.[1][2][3]

The Logic: While both the product and p-anisidine are basic, their hydrochloride salts have vastly different lattice energies and solubilities.[3][4][5] The piperazinone-HCl salt crystallizes readily from alcoholic solvents, while p-anisidine-HCl often remains soluble or can be washed away with specific co-solvents.[1][2][3][4]

  • Solvent Selection: Dissolve the crude free base in Isopropyl Alcohol (IPA) (5 mL/g). Heat to 60°C to ensure complete dissolution.

  • Salt Formation: Add HCl in IPA (5–6 N) dropwise (1.1 equivalents).

    • Critical Step: Do not use aqueous HCl; water increases the solubility of the salt, reducing yield.[3][5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C for 2 hours.

  • Filtration & Trituration: Filter the white solid.

    • The "Magic" Wash: Wash the filter cake with cold Acetone or MTBE .[2][3][4][5] p-Anisidine hydrochloride is significantly more soluble in these solvents than the piperazinone salt, effectively "rinsing" the impurity off the crystal surface.[3][5]

  • Regeneration (Optional): If the free base is required for the next step, suspend the salt in DCM and wash with saturated

    
    .[3][5]
    
Protocol C: Scavenging Genotoxins (Polishing)

Best for: Final API intermediates where p-anisidine must be <10 ppm.[2][3][4]

The Logic: p-Anisidine is a primary amine.[1][2][3][4][5] The target piperazinone is a secondary amine (hindered) or amide (non-nucleophilic at N1).[2][3][5] We can use this difference in nucleophilicity.[1][2][3][4][5]

  • Resin Selection: Use a polymer-supported aldehyde (e.g., Benzaldehyde resin) or a strong cation exchanger (SCX) if the product is non-basic (unlikely here).[2][3][4][5]

    • Mechanism:[2][3][4][5][6] The aldehyde resin forms a Schiff base (imine) with the primary amine (p-anisidine) irreversibly under the conditions, while the secondary amine of the piperazinone reacts much slower or reversibly.[3][5]

  • Procedure:

    • Dissolve product in DCM or THF.[1][2][3][4][5]

    • Add Aldehyde Resin (2–3 wt% loading).[1][2][3][4][5]

    • Stir at room temperature for 4–12 hours.

    • Filter off the resin.[2][3][4][5] The filtrate contains the purified product.[3][4][5]

Module 3: Decision Logic (Workflow)

The following flowchart illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflowStartCrude 1-(4-Methoxyphenyl)piperazin-2-oneCheckStatePhysical State CheckStart->CheckStateIsOilGummy/Oily?CheckState->IsOilIsSolidSolid?IsOil->IsSolidNoProtocolAProtocol A:Reverse Acid/Base Extraction(Removes Neutrals)IsOil->ProtocolAYesProtocolBProtocol B:HCl Salt Crystallization(Removes p-Anisidine)IsSolid->ProtocolBYesCheckPurityCheck Purity (HPLC)ProtocolA->CheckPurityProtocolB->CheckPurityAnisidinePresentp-Anisidine > 0.1%?CheckPurity->AnisidinePresentProtocolCProtocol C:Resin Scavenging / CarbonAnisidinePresent->ProtocolCYesFinalPure Product(>98%, <10ppm Anisidine)AnisidinePresent->FinalNoProtocolC->Final

Figure 1: Decision tree for the purification of N-aryl piperazinones based on physical state and impurity profile.

Frequently Asked Questions (FAQ)

Q1: My product turned purple during the acid wash. What happened? A: This indicates the presence of oxidized p-anisidine (azo/nitroso compounds).[2][3][4][5][7] These are highly colored, especially in acidic media.[1][2][3][4][5]

  • Fix: Do not panic. These colored impurities are often non-basic or highly lipophilic.[1][2][3][4][5] Continue with the Protocol A (Reverse Extraction). The color often stays in the organic wash layer.[3][4][5] If the aqueous layer is colored, treat it with activated carbon (Charcoal SX Ultra) before basification.[3][5]

Q2: Can I use recrystallization instead of salt formation? A: Yes, but it is less effective for removing p-anisidine.[1][2][3][4][5]

  • Strategy: If you must avoid salts, recrystallize from Ethanol/Water (9:1) or Toluene .[2][3][4][5] p-Anisidine is very soluble in toluene even at room temperature, while many piperazinone derivatives crystallize out.[1][2][3][4]

  • Warning: Avoid Acetone for the free base if primary amines are present, as you may form Schiff base impurities (imines) in situ.[3][5]

Q3: The HCl salt is hygroscopic and turns into a gum on the filter. How do I dry it? A: Piperazine salts can be hygroscopic.[1][2][3][4][5][8]

  • Fix: Wash the gum with anhydrous Diethyl Ether or MTBE to remove residual water/alcohol.[2][3][4][5] Place immediately in a vacuum oven at 40°C with

    
     as a desiccant. If it remains gummy, convert it back to the free base; the free base is often a stable solid.[3][5]
    

Q4: How do I quantify residual p-anisidine accurately? A: Standard HPLC at 254 nm is often insufficient due to response factor differences.

  • Method: Use a specific "p-Anisidine Value" test (spectrophotometric reaction with aldehydes) or, more commonly in pharma, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.[2][3][4] For a quick TLC check, stain with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde); aromatic amines turn bright yellow/orange.[1][2][3][4]

References

  • BenchChem. (2025).[1][2][3][4][5][8][9] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from [2][3]

  • Google Patents. (2005).[1][2][3][4][5] WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[1][2][3][4] Retrieved from

  • National Institutes of Health (NIH). (2025).[1][2][3][4][5] 1-(4-Methoxyphenyl)piperazine - PubChem Compound Summary. Retrieved from [2][3]

  • Petkovic, M. et al. (2023).[1][2][3][4][5][10] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect. Retrieved from [2][3]

  • University of Regina. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][5] Retrieved from [2][3]

Technical Support Center: Optimizing Recrystallization of Piperazin-2-one Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-PIP-002 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting solubility, oiling out, and purity issues in piperazin-2-one HCl crystallization.

Executive Summary

Recrystallizing piperazin-2-one hydrochloride presents a unique challenge compared to standard amine salts. Unlike the fully saturated piperazine (which forms a stable dihydrochloride), piperazin-2-one is a lactam . The amide nitrogen (N1) is non-basic due to resonance, meaning this scaffold typically forms a mono-hydrochloride salt at the N4 position.

Attempts to force a dihydrochloride stoichiometry often result in the entrapment of excess HCl, leading to extreme hygroscopicity and "oiling out" (liquid-liquid phase separation) rather than crystal formation. This guide addresses these thermodynamic and kinetic barriers.

Module 1: Solvent System Selection

Q: Which solvent system yields the best crystal habit for piperazin-2-one HCl?

A: You must balance the high polarity of the salt with the need for a supersaturation gradient. Single-solvent systems often fail because the solubility curve is too steep (too soluble in hot, still too soluble in cold).

Recommended Binary Systems:

SystemRatio (v/v)MechanismBest For
Ethanol / Isopropanol 1:2 to 1:4Dielectric Tuning: Ethanol solvates the ionic lattice; IPA acts as a weak antisolvent to lower solubility without causing immediate precipitation.Standard Purification (Balance of yield & purity)
Methanol / Ethyl Acetate 1:5Polarity Crash: Methanol breaks the strong crystal lattice; EtOAc (non-polar) forces aggregation. Note: High risk of oiling out if added too fast.High Purity Requirements (Removes polar byproducts)
Water / Acetone 1:10Hydration Control: Water ensures full dissolution; Acetone acts as a strong antisolvent.Removing Inorganic Salts (NaCl/KCl insolubility in acetone)

Critical Technical Note: Avoid using Diethyl Ether as an antisolvent if possible. It often causes rapid, amorphous precipitation (gumming) due to the extreme polarity difference.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" occurs when the temperature of the solution drops into the Liquid-Liquid Phase Separation (LLPS) region before it hits the crystal nucleation boundary. This is thermodynamically stable but kinetically trapped.

The Rescue Protocol (LLPS Reversal):

  • Re-dissolve: Heat the mixture until the oil phase disappears and the solution is clear (homogeneous).

  • Add Solvent 1: Add a small amount (5-10% volume) of your good solvent (e.g., Ethanol) to shift the composition away from the LLPS boundary.

  • Seed at the Cloud Point: Cool slowly. The moment you see a faint haze (cloud point), add seed crystals of pure product.

    • No seeds available? Scratch the glass wall with a glass rod to create nucleation sites.

  • Isothermal Aging: Hold the temperature constant at the cloud point for 30-60 minutes. Do not cool further until you see distinct solid particles.

Visualizing the Rescue Workflow

OilingOutRescue Start Issue: Product Oils Out CheckTemp Is Temp > Cloud Point? Start->CheckTemp Reheat Reheat to Homogeneity CheckTemp->Reheat No (Phase Separated) AdjustSolvent Add 10% Solubilizer (EtOH/MeOH) Reheat->AdjustSolvent Seed Add Seed Crystals at Cloud Point AdjustSolvent->Seed Hold Isothermal Hold (30 mins) Seed->Hold Cool Slow Cool (5°C/hour) Hold->Cool Success Crystalline Solid Cool->Success

Caption: Logic flow for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Module 3: Stoichiometry & Hygroscopicity

Q: The solid is extremely hygroscopic and turns into a goo on the filter paper. Why?

A: This is often caused by excess HCl entrapment .

The Science: Piperazin-2-one has two nitrogens:

  • N1 (Amide): Non-basic. Resonance delocalization of the lone pair into the carbonyl group renders it neutral.

  • N4 (Amine): Basic (pKa ~9.8).

If you attempt to make the dihydrochloride (using >2.0 eq HCl), the second HCl molecule does not protonate N1. Instead, it gets trapped in the crystal lattice as free HCl or forms a weak hydrogen-bonded complex. This free HCl is intensely hygroscopic, pulling moisture from the air immediately upon filtration.

Corrective Action:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of HCl relative to the free base.

  • Drying: Wash the filter cake with anhydrous acetone (to remove surface water/HCl) and dry immediately in a vacuum desiccator over

    
     or KOH pellets.
    

Module 4: Impurity Profiling & Color Removal

Q: My crystals are off-white/yellow. How do I remove the color without losing yield?

A: Color in piperazin-2-one synthesis usually comes from oxidized oligomers or trace iodine/bromine (if using halo-alkane precursors).

Activated Carbon Protocol:

  • Dissolve the crude salt in hot Methanol (solubility is highest here).

  • Add Activated Charcoal (SX-Ultra or similar) at 5% w/w relative to the substrate.

  • Stir hot (50°C) for 15-20 minutes. Do not boil vigorously.

  • Filter hot through a Celite pad to remove the carbon.

  • Concentrate the filtrate by 50% and add Isopropanol (IPA) to induce crystallization.

Experimental Protocol: Optimized Recrystallization

Objective: Purification of crude Piperazin-2-one Mono-Hydrochloride.

  • Dissolution: Place 10g of crude solid in a 250mL Erlenmeyer flask. Add Absolute Ethanol (30 mL) .

  • Heating: Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 2 mL portions until fully dissolved.

  • Clarification (Optional): If insoluble particles remain, filter hot through a pre-warmed glass frit.

  • Antisolvent Addition: Remove from heat. While still hot, add Isopropanol (60 mL) slowly.

    • Observation: The solution should remain clear. If cloudiness persists, add drops of Ethanol to clear it.

  • Nucleation: Allow the flask to cool to room temperature undisturbed.

    • Tip: Wrap the flask in aluminum foil to slow the cooling rate (promotes larger, purer crystals).

  • Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 2 hours to maximize yield.

  • Isolation: Filter via vacuum.[1] Wash the cake with cold 1:2 EtOH:IPA .

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification techniques). Link

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55. (Provides context on the stability and synthesis of the piperazin-2-one scaffold). Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Source for "Oiling Out" mechanisms and LLPS thermodynamics). Link

  • PubChem Compound Summary. (2024). Piperazine Dihydrochloride (Data on pKa and solubility contrasts). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-(4-Methoxyphenyl)piperazin-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone for molecular structure elucidation in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride, a compound of interest in medicinal chemistry.

This document moves beyond a mere recitation of spectral data. It is designed to arm the reader with the foundational principles and comparative data necessary to confidently interpret the ¹H NMR spectrum of this and related compounds. We will dissect the spectrum, explaining the causal relationships between the molecular structure and the observed chemical shifts, multiplicities, and coupling constants. Furthermore, we will explore how this spectrum compares to those of relevant analogues and how to identify potential impurities that may arise during synthesis.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 1-(4-Methoxyphenyl)piperazin-2-one HCl presents a fascinating interplay of electronic and steric effects that are reflected in its ¹H NMR spectrum. The molecule comprises a 4-methoxyphenyl group attached to a piperazin-2-one ring, with the second nitrogen of the piperazine ring protonated to form a hydrochloride salt.

Diagram 1: Structure of 1-(4-Methoxyphenyl)piperazin-2-one HCl

A 2D representation of 1-(4-Methoxyphenyl)piperazin-2-one HCl.

Based on fundamental NMR principles and data from related structures, we can predict the key features of the ¹H NMR spectrum:

  • Aromatic Protons (4-Methoxyphenyl group): The para-substituted aromatic ring will give rise to two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the methoxy group (and meta to the piperazinyl nitrogen) will appear as one doublet, while the protons meta to the methoxy group (and ortho to the piperazinyl nitrogen) will appear as a second doublet. Each doublet will integrate to 2H.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.

  • Piperazin-2-one Ring Protons: This is the most complex region of the spectrum. We expect to see three distinct signals for the three methylene (-CH₂-) groups of the piperazine ring.

    • The protons on the carbon adjacent to the carbonyl group (C3) will be deshielded and are expected to appear as a singlet or a narrow multiplet.

    • The protons on the carbon adjacent to the aryl-substituted nitrogen (C5) will also be deshielded and will likely appear as a triplet.

    • The protons on the carbon adjacent to the protonated nitrogen (C6) will be significantly deshielded due to the positive charge and will appear as a triplet. The NH proton itself may be observable as a broad singlet, depending on the solvent and concentration.

Comparative Spectral Analysis

To provide a robust framework for our analysis, we will compare the predicted spectrum of our target compound with the known ¹H NMR data of two key analogues: 1-(4-methoxyphenyl)piperazine hydrochloride and a generic N-aryl piperazin-2-one.

Compound Aromatic Protons (ortho to OMe) Aromatic Protons (meta to OMe) Methoxy Protons Piperazine/Piperazinone Protons Reference
1-(4-Methoxyphenyl)piperazine HCl (in DMSO-d₆) ~7.02 ppm (d)~7.36 ppm (d)~3.76 ppm (s)~3.43 ppm (m), ~3.60 ppm (m)[1]
A Generic N-Aryl Piperazin-2-one Dependent on aryl substituentsDependent on aryl substituentsN/AC3-H: ~3.3 ppm (s), C5-H: ~3.1 ppm (t), C6-H: ~3.8 ppm (t)Predicted
Predicted: 1-(4-Methoxyphenyl)piperazin-2-one HCl ~6.9-7.1 ppm (d)~7.2-7.4 ppm (d)~3.8 ppm (s)C3-H: ~3.4 ppm (s), C5-H: ~3.2 ppm (t), C6-H: ~3.9 ppm (t), NH: broad singletN/A

This table provides a comparative summary of expected ¹H NMR chemical shifts (in ppm). 'd' denotes a doublet, 't' a triplet, 's' a singlet, and 'm' a multiplet.

The comparison highlights key expected differences. The presence of the carbonyl group in our target molecule is expected to deshield the adjacent methylene protons (C3-H) compared to a simple piperazine. Furthermore, the protonation of the N4 nitrogen will cause a significant downfield shift for the adjacent C6 protons.

Identifying Potential Impurities

A thorough understanding of potential impurities is crucial for accurate spectral interpretation and ensuring the purity of the synthesized compound. Based on common synthetic routes to N-aryl piperazinones, the following impurities might be encountered:

  • 1-(4-Methoxyphenyl)piperazine: The starting material. Its ¹H NMR spectrum would show two multiplets for the piperazine protons and the characteristic signals for the 4-methoxyphenyl group.

  • Starting materials from preceding steps: Depending on the synthesis, precursors to 1-(4-methoxyphenyl)piperazine could be present.

  • Solvents: Residual solvents from the reaction or purification steps are common impurities. Their characteristic chemical shifts are well-documented.[2][3]

Diagram 2: Workflow for NMR Sample Preparation and Analysis

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis Sample Weigh ~5-10 mg of 1-(4-Methoxyphenyl)piperazin-2-one HCl Solvent Choose appropriate deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) Sample->Solvent Dissolve Dissolve sample in ~0.6-0.7 mL of deuterated solvent in a vial Solvent->Dissolve Transfer Transfer solution to a clean, dry NMR tube Dissolve->Transfer Insert Insert NMR tube into the spectrometer Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Acquire Acquire the 1H NMR spectrum Shim->Acquire Process Fourier transform, phase correction, and baseline correction Reference Reference the spectrum to the residual solvent peak or TMS Process->Reference Integrate Integrate all signals Reference->Integrate Analyze Analyze chemical shifts, multiplicities, and coupling constants Integrate->Analyze Compare Compare with predicted spectrum and data from analogues Analyze->Compare

A standardized workflow for the preparation and analysis of an NMR sample.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of 1-(4-Methoxyphenyl)piperazin-2-one HCl for structural confirmation and purity assessment.

Materials:

  • 1-(4-Methoxyphenyl)piperazin-2-one HCl (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD), 0.7 mL

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vortex mixer (optional)

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation: a. Accurately weigh 5-10 mg of 1-(4-Methoxyphenyl)piperazin-2-one HCl and place it in a small, clean, and dry vial. b. Add approximately 0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts as it can solubilize the compound and allows for the observation of exchangeable protons (NH). c. Gently agitate the vial (vortexing if necessary) until the sample is completely dissolved. d. Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: a. Insert the NMR tube into the spinner and place it in the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak. d. Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Perform phase correction and baseline correction to obtain a properly phased spectrum with a flat baseline. c. Reference the spectrum. If using DMSO-d₆, the residual solvent peak at ~2.50 ppm can be used as an internal reference. d. Integrate all the peaks in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.

Conclusion

The ¹H NMR spectrum of 1-(4-Methoxyphenyl)piperazin-2-one HCl provides a wealth of information that, when correctly interpreted, allows for its unambiguous structural confirmation. By understanding the influence of the 4-methoxyphenyl substituent, the piperazin-2-one ring, and the hydrochloride salt on the proton chemical shifts and coupling patterns, researchers can confidently assess the identity and purity of their synthesized material. This guide, with its comparative data and standardized protocols, serves as a valuable resource for scientists engaged in the synthesis and characterization of novel piperazine-based compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Technical Comparison Guide: Infrared Spectroscopy of the Piperazin-2-one Carbonyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Piperazin-2-one (Piperazinone) is a critical pharmacophore in medicinal chemistry, serving as a constrained peptidomimetic scaffold. Unlike flexible acyclic amides, the piperazin-2-one ring restricts conformational freedom, making it ideal for mimicking


-turns in proteins.

For researchers and drug developers, accurate characterization of the carbonyl (C=O) group via Infrared (IR) spectroscopy is a primary validation step. This guide analyzes the vibrational signature of the piperazin-2-one carbonyl, differentiating it from structurally related lactams and acyclic amides to prevent misidentification during synthesis.

Spectral Analysis: The Piperazin-2-one Signature

The infrared spectrum of piperazin-2-one is dominated by the amide functionalities. However, its cyclic nature (lactam) imposes specific geometric constraints that alter the vibrational frequencies compared to acyclic analogs.

The Carbonyl Stretch (Amide I Band)

The Amide I band (primarily C=O stretching) is the most diagnostic feature.

  • Frequency Range:

    
    
    
  • Intensity: Strong to Very Strong.[1]

  • Mechanistic Driver: The resonance between the carbonyl oxygen and the amide nitrogen (

    
    ) lowers the bond order of the C=O bond, reducing the frequency compared to pure ketones (~1715 cm⁻¹).
    
The N-H Stretch and Bend (Amide II)

A critical distinction in lactams is the behavior of the Amide II band (N-H bending coupled with C-N stretching).

  • N-H Stretch:

    
    . Broadening occurs significantly in the solid state due to intermolecular hydrogen bonding (
    
    
    
    ).
  • Amide II Absence: Unlike acyclic secondary amides (trans-geometry) which show a strong Amide II band near

    
    , piperazin-2-one (cis-geometry) often lacks a distinct Amide II band  or exhibits it as a weak/shifted feature. This is due to the kinetic coupling changes enforced by the cis arrangement of the H-N-C=O moiety in the ring.[2][3][4][5][6][7]
    

Comparative Analysis: Piperazin-2-one vs. Alternatives

The following table contrasts piperazin-2-one with its closest structural analogs. This data is crucial for distinguishing ring contraction/expansion byproducts or oxidation states.

Table 1: Carbonyl Absorption Comparison
Compound ClassStructure TypeC=O Frequency (Solid/KBr)*C=O Frequency (Solution)**Key Differentiator
Piperazin-2-one 6-membered Lactam (1 Amide)1640 – 1660 cm⁻¹ 1660 – 1680 cm⁻¹ Lower freq. than 5-mem rings; single C=O peak.[1][8]
2-Piperidone 6-membered Lactam (No N4)1650 – 1670 cm⁻¹1660 – 1680 cm⁻¹Indistinguishable by C=O alone; requires N4-H fingerprint check.
Piperazine-2,5-dione 6-membered Bis-Lactam1670 – 1690 cm⁻¹1680 – 1700 cm⁻¹Doublet or broadened peak due to coupling of two amide units.
Pyrrolidin-2-one 5-membered Lactam (

-lactam)
1690 – 1715 cm⁻¹1700 – 1730 cm⁻¹Higher frequency due to ring strain (angle compression).
Acyclic Amide N-Ethylacetamide1640 – 1660 cm⁻¹1670 – 1690 cm⁻¹Strong Amide II band present at ~1550 cm⁻¹.

*Solid state values are typically lower due to strong intermolecular Hydrogen Bonding. **Solution values (e.g., in


 or 

) represent the monomeric species.
Mechanistic Insight: Ring Strain & Hybridization

The shift in frequency between 5-membered and 6-membered lactams is governed by ring strain .

  • 5-membered rings (Pyrrolidinone): The internal bond angles are compressed (<109.5°). To relieve strain, the carbonyl carbon increases its

    
    -character in the 
    
    
    
    -bonds, leaving more
    
    
    -character for the
    
    
    -bond. This strengthens the C=O bond, raising the frequency (
    
    
    ).
  • 6-membered rings (Piperazin-2-one): The ring is relatively unstrained (close to 109.5° or 120°). The hybridization remains standard

    
    , resulting in a lower frequency (
    
    
    
    ), similar to acyclic amides.

Visualization of Structural Logic[1]

The following diagram illustrates the logical hierarchy of factors influencing the IR frequency of the piperazin-2-one carbonyl.

G Root Piperazin-2-one IR Spectrum AmideI Amide I Band (C=O) 1640 - 1680 cm⁻¹ Root->AmideI AmideII Amide II Band Weak/Absent (Cis-Lactam) Root->AmideII Strain Ring Strain Effect (6-mem vs 5-mem) AmideI->Strain Determines Baseline HBond Hydrogen Bonding (Solid vs Solution) AmideI->HBond Modifies Position FiveMem 5-Membered (Pyrrolidinone) >1700 cm⁻¹ (High Strain) Strain->FiveMem SixMem 6-Membered (Piperazinone) <1680 cm⁻¹ (Low Strain) Strain->SixMem Solid Solid State (KBr) Red Shift (~20 cm⁻¹ decrease) HBond->Solid Solution Solution (DCM) Blue Shift (Monomer) HBond->Solution

Figure 1: Decision tree for interpreting the carbonyl shift in lactams. Note the divergence based on ring size and physical state.[9][10]

Experimental Protocol: Validated Measurement

To ensure reproducibility and distinguish subtle shifts (e.g., between piperazin-2-one and diketopiperazine), follow this specific protocol.

Sample Preparation

Method A: Solid State (KBr Pellet) - Recommended for Routine ID

  • Grind: Mix 1-2 mg of the piperazin-2-one derivative with ~100 mg of dry spectroscopic-grade KBr.

  • Press: Apply 8-10 tons of pressure under vacuum to form a transparent pellet.

  • Note: Expect broad N-H peaks and lower C=O frequencies due to lattice H-bonding.

Method B: Solution Phase (DCM/Chloroform) - Recommended for Detailed Analysis

  • Dissolve: Prepare a 10 mM solution in anhydrous

    
     or 
    
    
    
    .
  • Cell: Use a sealed liquid cell with NaCl or CaF2 windows (path length 0.1 - 1.0 mm).

  • Blank: Run a background scan with pure solvent.

  • Advantage: Eliminates intermolecular H-bonding, yielding sharp, monomeric C=O peaks (typically 15-20 cm⁻¹ higher than KBr).

Critical Quality Control (QC) Check
  • Self-Validation: If your spectrum shows a strong peak at 1735 cm⁻¹ , you likely have an ester impurity (common starting material).

  • Oxidation Check: If a second strong carbonyl peak appears near 1680-1690 cm⁻¹ and the integration suggests symmetry, you may have formed the 2,5-dione (diketopiperazine) via dimerization or oxidation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard text for Amide I/II distinction in lactams).

  • National Institute of Standards and Technology (NIST). (2023). 2-Piperidinone Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.
  • Pouchert, C. J. (1981). The Aldrich Library of Infrared Spectra (3rd ed.). Aldrich Chemical Co.[1][4] (Source for experimental spectra of piperazine derivatives).

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14–19. Available at: [Link]

Sources

Safety Operating Guide

1-(4-Methoxyphenyl)piperazin-2-one hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary & Chemical Profile

Objective: This guide provides a validated, step-by-step protocol for the safe disposal of 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride . This compound is a functionalized lactam building block often used in medicinal chemistry. Its disposal requires strict adherence to protocols for halogenated organic salts to prevent environmental contamination and ensuring operator safety.

Chemical Identity & Physical Properties:

PropertyData
Chemical Name 1-(4-Methoxyphenyl)piperazin-2-one hydrochloride
CAS Number 1284247-69-3 (Free base often cited; verify specific salt batch)
Molecular Formula C₁₁H₁₄N₂O₂[1][2][3][4][5] · HCl
Molecular Weight ~242.70 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in water, DMSO, Methanol
Acidity Acidic in aqueous solution (due to HCl moiety)

Hazard Assessment (The "Why")

Before disposal, you must understand the specific hazards that dictate the waste stream. This is not generic "chemical waste"; it is a nitrogen-containing organic salt .

  • Corrosivity & Off-Gassing: As a hydrochloride salt, this compound will release Hydrogen Chloride (HCl) gas if heated improperly or mixed with strong acids. In aqueous solution, it lowers pH, potentially classifying it as Corrosive (D002) if pH < 2.

  • Combustion Byproducts: Thermal decomposition (e.g., during incineration) produces Nitrogen Oxides (NOx) and HCl fumes . This mandates disposal at a facility equipped with wet scrubbers.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases. Mixing with strong bases (e.g., NaOH) will liberate the free base amine, potentially altering solubility and toxicity profiles.

Waste Segregation Strategy

Effective disposal starts at the bench. Segregating this compound incorrectly can lead to expensive fines or dangerous reactions in the waste drum.

Core Directive: Do NOT mix with chlorinated solvents (DCM/Chloroform) unless the compound is already dissolved in them. Keep solid waste separate to minimize disposal costs.

WasteSegregation Start Waste Material State Physical State? Start->State Solid Solid Waste State->Solid Powder/Crystals Liquid Liquid Waste State->Liquid Solution/Mother Liquor Bin_Solid BIN: Solid Hazardous (Trace Halogens) Solid->Bin_Solid Solvent Solvent Base? Liquid->Solvent Aqueous Aqueous Stream Solvent->Aqueous Water/Buffer Organic Organic Solvent Solvent->Organic DMSO/MeOH/DCM Bin_Aq BIN: Aqueous Waste (Check pH) Aqueous->Bin_Aq Bin_Org BIN: Organic Solvents (Halogenated vs Non-Hal) Organic->Bin_Org

Figure 1: Decision Logic for Waste Segregation. Ensure the solid salt is kept separate from liquid streams whenever possible to reduce volume charges.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Excess Reagent)

Best for: Expired shelf stocks or excess dry powder.

  • PPE Verification: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to avoid dust inhalation.

  • Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top wide-mouth jar.

    • Expert Insight: Do not dump loose powder directly into a 55-gallon drum. Dust generation is a significant inhalation hazard for waste handlers.

  • Labeling: Label the primary container as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly write the chemical name: 1-(4-Methoxyphenyl)piperazin-2-one HCl.

  • Secondary Containment: Place the sealed primary container into the lab’s designated "Solid Hazardous Waste" drum.

  • Manifesting: List under "Organic Solid with Trace Chlorides."

Scenario B: Disposal of Aqueous Mother Liquor

Best for: Waste generated after reaction workups or cleaning glassware.

  • pH Check: Dip a pH strip into the waste solution.

    • Critical Step: If pH < 2 (highly acidic due to HCl), slowly adjust to pH 5–9 using a dilute Sodium Bicarbonate (NaHCO₃) solution.

    • Warning: This neutralization is exothermic. Perform in an ice bath if volume > 500mL.

  • Precipitation Watch: Neutralization may cause the free base (1-(4-methoxyphenyl)piperazin-2-one) to precipitate out of solution.

    • If precipitate forms: Filter the solid and dispose of it as Solid Waste (Scenario A). Dispose of the filtrate as aqueous waste.

    • If solution remains clear: Proceed to step 3.

  • Collection: Pour into the "Aqueous Hazardous Waste" carboy.

  • Compatibility: Ensure the carboy does not contain cyanides or sulfides, as the acidic nature of the un-neutralized salt could generate lethal gas (HCN or H₂S).

Emergency Contingencies: Spill Management

If a spill occurs, immediate action minimizes exposure.

SpillResponse Assess 1. Assess Volume & Hazard (Is it safe to clean?) PPE 2. Don PPE (Resp. Protection for Powder) Assess->PPE Contain 3. Containment (Dike liquids / Dampen solids) PPE->Contain Neutralize 4. Decontamination (Clean surface with weak base) Contain->Neutralize Disposal 5. Bag & Tag (Treat as Haz Waste) Neutralize->Disposal

Figure 2: Spill Response Workflow. For solids, cover with a wet paper towel to prevent dust before sweeping.

Specific Spill Protocol:

  • Solid Spill: Do not dry sweep. Cover with a paper towel dampened with water or a specific solvent (like ethanol) to trap dust. Scoop into a bag.

  • Liquid Spill: Absorb with vermiculite or spill pads.

  • Surface Decon: Wipe the area with a 5% Sodium Bicarbonate solution to neutralize any residual acid traces, followed by a water rinse.

Regulatory Compliance & Classification

To ensure your facility remains compliant with federal and local regulations, use the following classification codes.

  • RCRA Status (USA): This specific CAS is not P-listed or U-listed [1]. However, it is a Characteristic Waste if the pH is < 2 (Code D002 ).

  • EPA Waste Code: If not corrosive, classify as "Non-Regulated Hazardous Waste" or "State-Regulated Organic Waste" depending on your location (e.g., California has stricter "California Toxic" codes).

  • DOT Shipping (if transporting):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (1-(4-Methoxyphenyl)piperazin-2-one hydrochloride) (if pH indicates).

    • Otherwise: Toxic solids, organic, n.o.s.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.Link

  • PubChem. Compound Summary for Piperazine derivatives. National Library of Medicine. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)piperazin-2-one hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。